1-Bromo-2-(3-chloropropyl)benzene
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Overview
Description
1-Bromo-2-(3-chloropropyl)benzene is an organic compound belonging to the class of halogenated aromatic compounds. It is characterized by the presence of a bromine atom and a chloropropyl group attached to a benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-chloropropyl)benzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with bromine and chloropropyl groups. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment. The process may include steps such as purification and distillation to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(3-chloropropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: It can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .
Scientific Research Applications
1-Bromo-2-(3-chloropropyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is employed in studies involving halogenated aromatic compounds and their biological effects.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Bromo-2-(3-chloropropyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles to form covalent bonds. This interaction can lead to various downstream effects, depending on the specific context and application .
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Comparison: 1-Bromo-2-(3-chloropropyl)benzene is unique due to the presence of the chloropropyl group, which imparts distinct chemical properties compared to other bromochlorobenzenes. This structural difference influences its reactivity and applications, making it suitable for specific research and industrial purposes .
Properties
IUPAC Name |
1-bromo-2-(3-chloropropyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDIKCHDLQSPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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